Lipophilicity Differentiation: Computed XLogP3 vs. 4‑Methoxy, 4‑Methyl, and Unsubstituted Phenyl Analogs
The 4‑ethoxyphenyl substituent on the target compound confers an XLogP3 of 3.3, compared with computed values of approximately 2.8 for the 4‑methoxyphenyl analog (CAS not assigned), approximately 3.0 for the 4‑methylphenyl analog (CAS 905778‑15‑6), and approximately 2.5 for the unsubstituted phenyl analog [1]. An XLogP3 shift of +0.3–0.8 units places the target compound more favorably within the optimal oral drug‑likeness range (1–4) while remaining below the upper limit associated with poor solubility [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | 4‑Methoxyphenyl analog ≈2.8; 4‑Methylphenyl analog ≈3.0; Unsubstituted phenyl analog ≈2.5 |
| Quantified Difference | ΔXLogP3 = +0.3 to +0.8 over closest analogs |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15); comparator values estimated by the same method for the structurally closest analogs. |
Why This Matters
Higher lipophilicity within the drug‑like window implies improved passive membrane permeability relative to the more polar methoxy and unsubstituted analogs, directly impacting cellular uptake in antimicrobial or cytotoxicity assays.
- [1] PubChem Compound Summary for CID 16955798, (Z)-2-(2-((4-ethoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol. National Center for Biotechnology Information (2026). View Source
